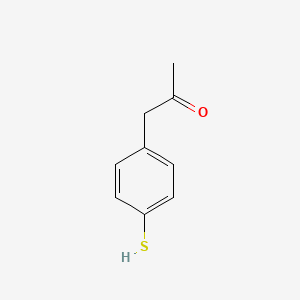

1-(4-Mercaptophenyl)propan-2-one

描述

1-(4-Mercaptophenyl)propan-2-one is a substituted aromatic ketone featuring a mercapto (-SH) group at the para position of the phenyl ring and a ketone group at the second carbon of the propane chain. This structure confers unique chemical properties, including high reactivity due to the nucleophilic thiol group and the electron-withdrawing ketone.

属性

分子式 |

C9H10OS |

|---|---|

分子量 |

166.24 g/mol |

IUPAC 名称 |

1-(4-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H10OS/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,11H,6H2,1H3 |

InChI 键 |

WRXGVLOYTFRJNO-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)CC1=CC=C(C=C1)S |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-mercaptophenylacetic acid with acetone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

化学反应分析

Types of Reactions: 1-(4-Mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form sulfonic acids or disulfides.

Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.

Major Products:

Oxidation: Sulfonic acids or disulfides.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

1-(4-Mercaptophenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

作用机制

The mechanism of action of 1-(4-Mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the compound may interact with enzymes and other biomolecules, influencing various biochemical pathways .

相似化合物的比较

Structural Analogues

a. 1-(4-Methylphenyl)propan-1-one (4'-Methylpropiophenone)

- Structure : Ketone at position 1 of propane; methyl substituent at the para position of the phenyl ring.

- Key Differences :

b. 1-(4-Methoxy-2-methylphenyl)propan-1-one

- Structure : Methoxy (-OCH₃) and methyl (-CH₃) substituents on the phenyl ring; ketone at position 1.

- Key Differences :

c. 1-(4-Ethylphenyl)-2-methylpropan-1-one

- Structure : Branched isopropyl group at position 2; ethyl substituent on the phenyl ring.

- Key Differences :

Functional Group Comparisons

a. Mercapto (-SH) vs. Thioether (-S-R)

b. Mercapto (-SH) vs. Methoxy (-OCH₃)

Physicochemical Properties

生物活性

1-(4-Mercaptophenyl)propan-2-one is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a mercapto group (-SH) attached to a phenyl ring, which contributes to its reactivity and biological interactions. The molecular formula is C10H12OS, with a molecular weight of approximately 188.27 g/mol. The mercapto group allows for the formation of covalent bonds with various biological targets, enhancing its potential as a therapeutic agent.

1. Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes or interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 1-(3-Mercaptophenyl)propan-2-one | Escherichia coli | 64 µg/mL |

| 1-(4-Aminophenyl)propan-2-one | Candida albicans | 16 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies, particularly against breast cancer cell lines. The compound has demonstrated cytotoxic effects by inducing apoptosis in cancer cells, likely through the inhibition of tubulin polymerization.

Case Study: MCF-7 Breast Cancer Cells

In vitro studies have shown that this compound leads to significant cell death in MCF-7 breast cancer cells, with an IC50 value indicating potent antiproliferative activity. The compound's mechanism involves targeting the colchicine-binding site on tubulin, leading to microtubule destabilization.

Table 2: Anticancer Activity in MCF-7 Cells

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Tubulin destabilization |

| CA-4 (reference compound) | 3.9 | Tubulin polymerization inhibition |

3. Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has also been reported. The mercapto group can form reversible or irreversible bonds with active site residues, impacting enzyme activity.

Example: Heme Oxygenase Inhibition

Recent studies have highlighted the inhibitory effects of similar compounds on heme oxygenase-1 (HO-1), suggesting that this compound may also exhibit this property, providing a pathway for further investigation into its therapeutic applications in conditions where HO-1 is implicated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。